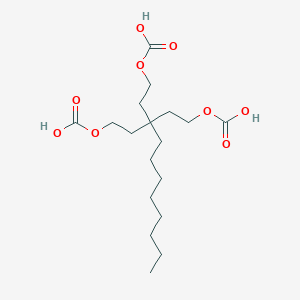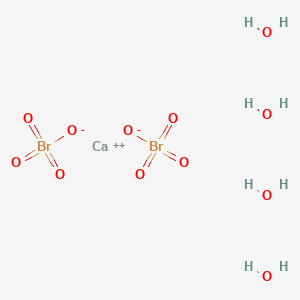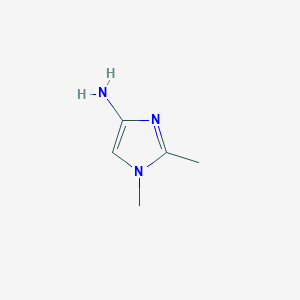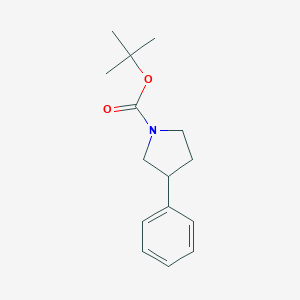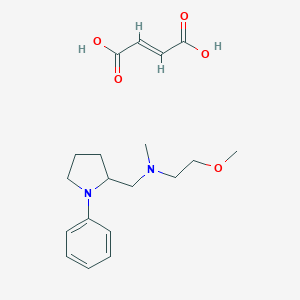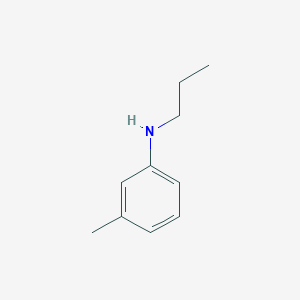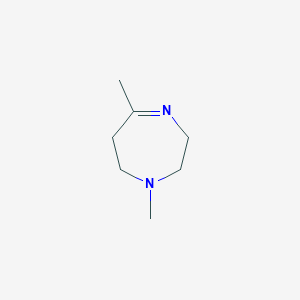
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine (DMT) is a cyclic organic compound that has been extensively studied for its potential applications in scientific research. DMT is a heterocyclic compound that contains two nitrogen atoms in its ring structure. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
Wirkmechanismus
The mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and GABA. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been shown to bind to several receptors in the brain, including the sigma-1 receptor and the serotonin 5-HT2A receptor.
Biochemische Und Physiologische Effekte
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant and anxiolytic effects in animal models. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has also been shown to have sedative effects, which may make it useful as a sleep aid or anesthetic.
Vorteile Und Einschränkungen Für Laborexperimente
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is also a potent psychoactive compound, which may limit its use in certain types of experiments. Additionally, the mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine. One area of interest is the development of new synthetic methods for producing 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine and related compounds. Another area of interest is the investigation of the potential therapeutic applications of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine, particularly in the treatment of neurological disorders such as epilepsy and anxiety. Finally, further research is needed to fully understand the mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine and its effects on the central nervous system.
Synthesemethoden
The synthesis of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is a complex process that involves several steps. The most commonly used method for synthesizing 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is through the reaction of 2,3-pentanedione with ethylenediamine in the presence of a reducing agent. This method is known as the Paal-Knorr synthesis and has been used to produce 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine in high yields.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
150651-55-1 |
|---|---|
Produktname |
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine |
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
4,7-dimethyl-2,3,5,6-tetrahydro-1,4-diazepine |
InChI |
InChI=1S/C7H14N2/c1-7-3-5-9(2)6-4-8-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
RBFYFCAIBCHQSG-UHFFFAOYSA-N |
SMILES |
CC1=NCCN(CC1)C |
Kanonische SMILES |
CC1=NCCN(CC1)C |
Synonyme |
1H-1,4-Diazepine,2,3,6,7-tetrahydro-1,5-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



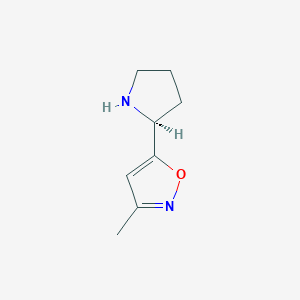
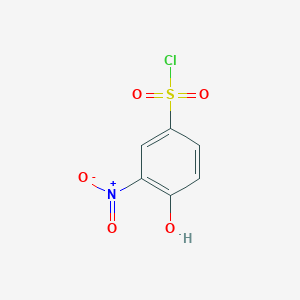
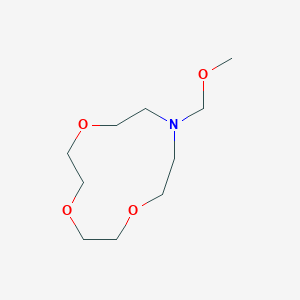
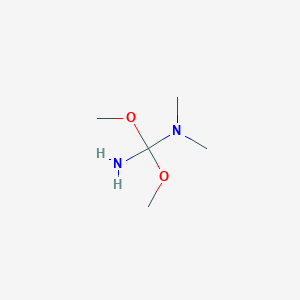
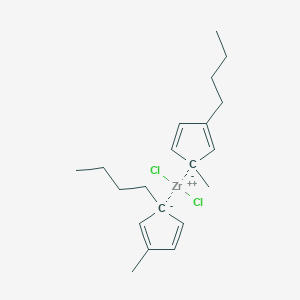
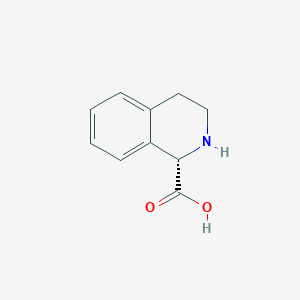
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
